Ethyl 2-[[4-(dimethylamino)-2-methylbutanoyl]-methylamino]acetate
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Overview
Description
Ethyl 2-[[4-(dimethylamino)-2-methylbutanoyl]-methylamino]acetate is a complex organic compound with a variety of applications in scientific research and industry. This compound is characterized by its unique structure, which includes a dimethylamino group, a methylbutanoyl group, and an ethyl ester group. These functional groups contribute to its reactivity and versatility in chemical synthesis and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[[4-(dimethylamino)-2-methylbutanoyl]-methylamino]acetate typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-(dimethylamino)-2-methylbutanoic acid with ethyl chloroacetate in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and automated systems can further enhance the production process, ensuring consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[[4-(dimethylamino)-2-methylbutanoyl]-methylamino]acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, mild temperatures.
Substitution: Halogenated reagents, polar aprotic solvents, elevated temperatures.
Major Products
The major products formed from these reactions include carboxylic acids, ketones, amines, and alcohols, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl 2-[[4-(dimethylamino)-2-methylbutanoyl]-methylamino]acetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, facilitating the creation of more complex molecules.
Biology: This compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals, polymers, and other industrial products.
Mechanism of Action
The mechanism of action of Ethyl 2-[[4-(dimethylamino)-2-methylbutanoyl]-methylamino]acetate involves its interaction with various molecular targets, including enzymes and receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate biological pathways and influence cellular functions.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-(dimethylamino)acetate: Similar in structure but lacks the methylbutanoyl group.
Methyl 2-(dimethylamino)acetate: Similar but with a methyl ester instead of an ethyl ester.
2-(Dimethylamino)ethyl acetate: Similar but with an ethyl group attached to the nitrogen atom.
Uniqueness
Ethyl 2-[[4-(dimethylamino)-2-methylbutanoyl]-methylamino]acetate is unique due to the presence of both the dimethylamino and methylbutanoyl groups, which confer distinct chemical and biological properties. This combination of functional groups allows for versatile reactivity and a wide range of applications in various fields.
Properties
IUPAC Name |
ethyl 2-[[4-(dimethylamino)-2-methylbutanoyl]-methylamino]acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O3/c1-6-17-11(15)9-14(5)12(16)10(2)7-8-13(3)4/h10H,6-9H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDSQNTKBLCZDNZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN(C)C(=O)C(C)CCN(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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